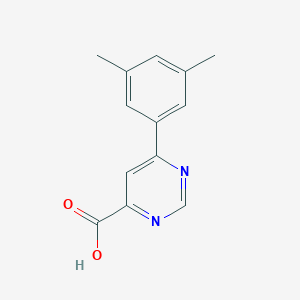![molecular formula C50H68O4 B14880819 5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene](/img/structure/B14880819.png)
5,11,17,23-Tetra-t-butyl-25,27-dihydroxy-26,28-dipropoxy-calix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol is a complex organic compound known for its unique structural properties. This compound belongs to the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol typically involves the following steps:
Formation of the Calixarene Core: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form the calixarene core.
Functionalization: The hydroxyl groups on the calixarene core are then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the condensation and functionalization reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and product yield.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new alkylated or functionalized derivatives.
Applications De Recherche Scientifique
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate guest molecules.
Medicine: Explored for its use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and separation processes.
Mécanisme D'action
The mechanism of action of 5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol involves its ability to form host-guest complexes. The compound’s large, bowl-shaped cavity allows it to encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the properties and reactivity of the guest molecules, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimercaptoethoxycalix4arene : Similar structure but with mercaptoethoxy groups instead of propoxy groups.
- 5,11,17,23-tetra-tert-butyl-25,27-dihydroxy-26,28-dimethoxycalix4arene : Similar structure but with methoxy groups instead of propoxy groups.
Uniqueness
5,11,17,23-tetra-tert-butyl-26,28-dipropoxypentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,27-diol is unique due to its specific functional groups and the ability to form stable host-guest complexes with a wide range of guest molecules. This makes it particularly valuable in applications requiring selective encapsulation and release of molecules.
Propriétés
Formule moléculaire |
C50H68O4 |
|---|---|
Poids moléculaire |
733.1 g/mol |
Nom IUPAC |
5,11,17,23-tetratert-butyl-26,28-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol |
InChI |
InChI=1S/C50H68O4/c1-15-17-53-45-35-19-31-23-39(47(3,4)5)25-33(43(31)51)21-37-29-42(50(12,13)14)30-38(46(37)54-18-16-2)22-34-26-40(48(6,7)8)24-32(44(34)52)20-36(45)28-41(27-35)49(9,10)11/h23-30,51-52H,15-22H2,1-14H3 |
Clé InChI |
RDDAENSMFXOVFH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)O)OCCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



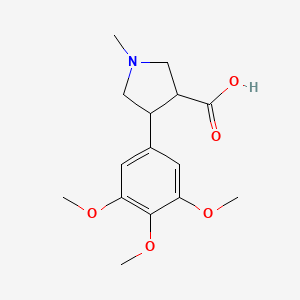
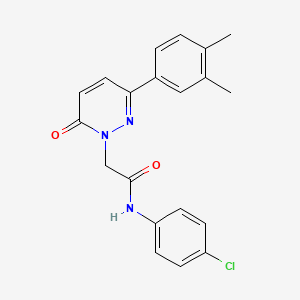
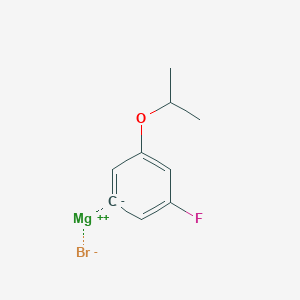
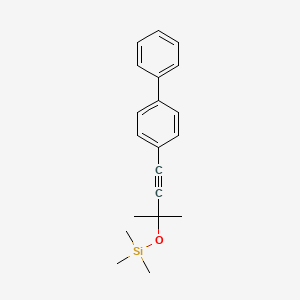
![2-(Ethylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14880793.png)
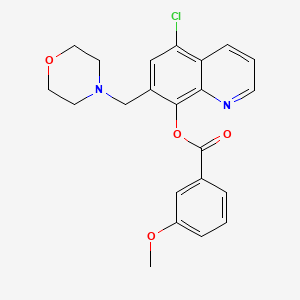
![2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14880797.png)
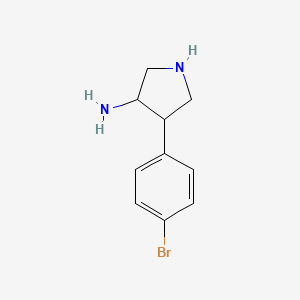
![(Z)-2-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880802.png)

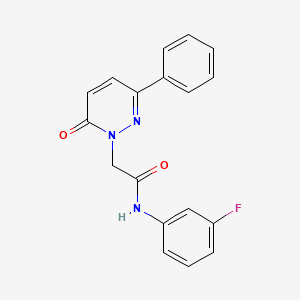
![(2Z)-2-({[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]formamido}imino)-2H-chromene-3-carboxamide](/img/structure/B14880817.png)
